2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde

Catalog No.
S592499
CAS No.
68236-23-7
M.F
C12H10ClNO3
M. Wt
251.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde

CAS Number

68236-23-7

Product Name

2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde

IUPAC Name

2-chloro-6,7-dimethoxyquinoline-3-carbaldehyde

Molecular Formula

C12H10ClNO3

Molecular Weight

251.66 g/mol

InChI

InChI=1S/C12H10ClNO3/c1-16-10-4-7-3-8(6-15)12(13)14-9(7)5-11(10)17-2/h3-6H,1-2H3

InChI Key

CCJKLPYJNAHFIE-UHFFFAOYSA-N

SMILES

COC1=CC2=CC(=C(N=C2C=C1OC)Cl)C=O

Synonyms

2-chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde, CDQCA

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1OC)Cl)C=O

The exact mass of the compound 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde (CAS 68236-23-7) is a highly reactive, bifunctional heterocyclic building block characterized by a rigid quinoline core, a displaceable C2-chlorine, a C3-formyl group, and two electron-donating C6,7-methoxy groups [1]. In industrial and pharmaceutical procurement, this compound is primarily sourced as a critical intermediate for the synthesis of complex fused heterocycles—such as pyrazolo[3,4-b]quinolines and indolin-2-one derivatives—which are prevalent in kinase inhibitor development [1]. Furthermore, its unique electronic structure allows it to function as a highly sensitive fluorogenic labeling reagent for the HPLC determination of phenols and chlorophenols [2]. The dual electrophilic sites (C2 and C3) enable tandem nucleophilic aromatic substitution (SNAr) and condensation reactions, making it an indispensable precursor for library synthesis and analytical derivatization where simpler analogs fall short.

Substituting 2-chloro-6,7-dimethoxyquinoline-3-carbaldehyde with simpler analogs, such as the unsubstituted 2-chloroquinoline-3-carbaldehyde or mono-methoxy variants, fundamentally alters both process chemistry and end-product performance [1]. In pharmaceutical synthesis, the 6,7-dimethoxy motif is a critical pharmacophore that modulates solubility, target binding affinity (especially in ATP-binding pockets of kinases), and metabolic stability; omitting it results in inactive or off-target leads [1]. In analytical applications, the electron-donating effect of the two methoxy groups is absolutely required to achieve the desired red-shifted fluorescence emission (e.g., 500 nm) and high quantum yield when derivatizing phenols [2]. Furthermore, the steric and electronic contributions of the 6,7-dimethoxy groups stabilize the Vilsmeier-Haack synthesis of the building block itself, ensuring reproducible yields that are severely compromised in sterically hindered or electron-withdrawing analogs like 8-methoxy or 2,6-dichloro derivatives [1].

Processability and Vilsmeier-Haack Synthesis Yield

The commercial viability and processability of quinoline-3-carbaldehydes depend heavily on their electronic substitution patterns during Vilsmeier-Haack formylation. Quantitative studies demonstrate that the synthesis of 2-chloro-6,7-dimethoxyquinoline-3-carbaldehyde proceeds with a robust 68% yield, making it highly scalable [1]. In stark contrast, shifting the methoxy group to the 8-position (2-chloro-8-methoxyquinoline-3-carbaldehyde) or introducing electron-withdrawing groups (2,6-dichloroquinoline-3-carbaldehyde) drastically reduces the yield to just 12% under identical conditions [1]. This demonstrates that the 6,7-dimethoxy substitution provides an optimal electronic balance for efficient formylation, ensuring reliable scale-up and consistent procurement availability compared to electronically mismatched analogs.

Evidence DimensionVilsmeier-Haack reaction yield for precursor synthesis
Target Compound Data68% yield (M.P. 222–224 °C)
Comparator Or Baseline2-chloro-8-methoxyquinoline-3-carbaldehyde and 2,6-dichloroquinoline-3-carbaldehyde (12% yield)
Quantified Difference5.6-fold higher process yield for the 6,7-dimethoxy derivative
ConditionsVilsmeier-Haack reaction of corresponding acetanilides using POCl3/DMF

Higher synthetic accessibility ensures a more stable, cost-effective supply chain and reproducible batch quality for downstream pharmaceutical manufacturing.

Fluorogenic Labeling Performance in HPLC Workflows

For analytical laboratories, 2-chloro-6,7-dimethoxyquinoline-3-carbaldehyde is uniquely suited as a pre-column fluorogenic labeling reagent for detecting chlorophenols. When reacted with 2- or 4-chlorophenol, the C2-chlorine undergoes nucleophilic displacement to form fluorescent ethers [1]. The presence of the 6,7-dimethoxy groups pushes the fluorescence emission to 500 nm (excitation at 360 nm), which is critical for minimizing background interference from complex sample matrices [1]. Unsubstituted quinoline analogs fail to provide this necessary red-shift, making the 6,7-dimethoxy compound the standard choice for achieving high signal-to-noise ratios and trace detection limits in pharmaceutical quality control workflows.

Evidence DimensionFluorescence emission wavelength and detection suitability
Target Compound DataEmission at 500 nm, Excitation at 360 nm
Comparator Or BaselineUnsubstituted quinoline labeling reagents (Typically emit at shorter wavelengths, <450 nm)
Quantified DifferenceSignificant red-shift to 500 nm enabling high signal-to-noise trace analysis
ConditionsPre-column derivatization (110 °C, 50 min) followed by reversed-phase HPLC

Procurement of this specific reagent is mandatory for analytical labs requiring validated, high-sensitivity HPLC-fluorescence methods for preservative quantification.

Pharmacophore Integration for Kinase Inhibitor Libraries

In the synthesis of anticancer agents, such as 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives, the 6,7-dimethoxyquinoline moiety serves as a privileged pharmacophore [1]. Comparative library synthesis reveals that derivatives incorporating the 6,7-dimethoxy core consistently exhibit superior target binding profiles compared to their unsubstituted or mono-methoxy counterparts[1]. The two methoxy groups act as critical hydrogen bond acceptors and optimize the steric fit within the ATP-binding cleft of various kinases. Consequently, medicinal chemistry programs must prioritize the procurement of this exact building block to ensure the final drug candidates retain these essential physicochemical and binding properties.

Evidence DimensionPharmacophore utility in library design
Target Compound Data6,7-dimethoxy substitution (Provides dual hydrogen bond acceptors and optimal steric volume)
Comparator Or BaselineUnsubstituted 2-chloroquinoline-3-carbaldehyde (Lacks key H-bond acceptors)
Quantified DifferenceEssential structural motif for maintaining kinase inhibitory activity in lead optimization
ConditionsStructure-activity relationship (SAR) studies in anticancer drug development

Buyers must select the 6,7-dimethoxy building block to synthesize active pharmaceutical ingredients (APIs) that rely on this specific motif for clinical efficacy.

Pre-Column Fluorogenic Derivatization in HPLC

Ideal for analytical laboratories conducting quality control of pharmaceutical creams and ointments. The compound reacts with preservatives like chlorocresol and chloroxylenol to form highly fluorescent ethers, enabling sensitive HPLC-fluorescence quantification at 500 nm [1].

Synthesis of Fused Heterocyclic Libraries

The perfect bifunctional precursor for combinatorial chemistry programs targeting pyrazolo[3,4-b]quinolines, isoxazoloquinolines, and other fused systems, leveraging the orthogonal reactivity of the C2-chloro and C3-formyl groups for reliable, high-yield cyclizations [2].

Development of Anticancer Kinase Inhibitors

Highly recommended for medicinal chemistry campaigns where the 6,7-dimethoxyquinoline core is required as a primary pharmacophore to optimize ATP-competitive binding and physicochemical properties in targeted therapies, such as indolin-2-one derivatives [2].

XLogP3

2.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-chloro-6,7-dimethoxyquinoline-3-carbaldehyde

Dates

Last modified: 08-15-2023

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